

Application Note: Precision Quantification of 2-Pentanol via Stable Isotope Dilution Assay (SIDA)

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Compound of Interest

Compound Name: 2-Pentanol - d2

CAS No.: 1335435-46-5

Cat. No.: B591070

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Executive Summary

This application note details a robust protocol for the quantification of 2-Pentanol (sec-amyl alcohol) in complex biological and food matrices using Stable Isotope Dilution Assay (SIDA).[1] By utilizing 2-Pentanol-d2 as an internal standard (IS), this method corrects for analyte loss during extraction and compensates for ionization suppression/enhancement in Gas Chromatography-Mass Spectrometry (GC-MS).[1] The protocol offers two sample preparation workflows: Headspace (HS) for high-throughput volatile analysis and Liquid-Liquid Extraction (LLE) for trace analysis in aqueous matrices.[1]

Introduction & Principle

The Analyte: 2-Pentanol

2-Pentanol (CAS 6032-29-7) is a chiral secondary alcohol found as a volatile flavor component in fermented beverages (e.g., Baijiu, wine), fruits (bananas), and as a metabolic marker in biological fluids.[1][2][3][4][5][6][7][8][9][10][11][12] Its quantification is often complicated by

matrix effects and its volatility, which leads to variable recovery rates in standard external calibration methods.[1]

The SIDA Advantage

Stable Isotope Dilution Assay (SIDA) is the gold standard for quantitative mass spectrometry.[1] It relies on the addition of an isotopically labeled analog (2-Pentanol-d2) to the sample prior to any manipulation.

- Mechanism: The IS is chemically and physically nearly identical to the analyte but distinguishable by mass.[1]
- Causality: Because the IS and analyte co-elute (or elute in close proximity) and experience the same extraction environment, any loss of analyte is mirrored by the IS.[1] The ratio of their signals remains constant, yielding high accuracy.

Internal Standard: 2-Pentanol-d2[1][7]

- CAS: 1335435-46-5[1][7]
- Structure: Deuterium substitution (typically at the C2 or C3 positions) shifts the molecular mass by +2 Da (MW ~90.16 g/mol).[7]
- Spectral Behavior: The native 2-pentanol undergoes
-cleavage to form a base peak at m/z 45 (
).[1] The d2-analog will exhibit a mass shift in this fragment (typically to m/z 47) if the label is retained, allowing for Selective Ion Monitoring (SIM).[1]

Materials and Reagents

Reagent	Grade	CAS No.	Notes
2-Pentanol	Analytical Std (≥99%)	6032-29-7	Native Analyte
2-Pentanol-d2	Isotopic Std (≥98% D)	1335435-46-5	Internal Standard
Methanol	LC-MS Grade	67-56-1	Solvent for Stock Solutions
Sodium Chloride	ACS Reagent	7647-14-5	Salting-out agent
Dichloromethane	HPLC Grade	75-09-2	Extraction Solvent (for LLE)

Experimental Workflow

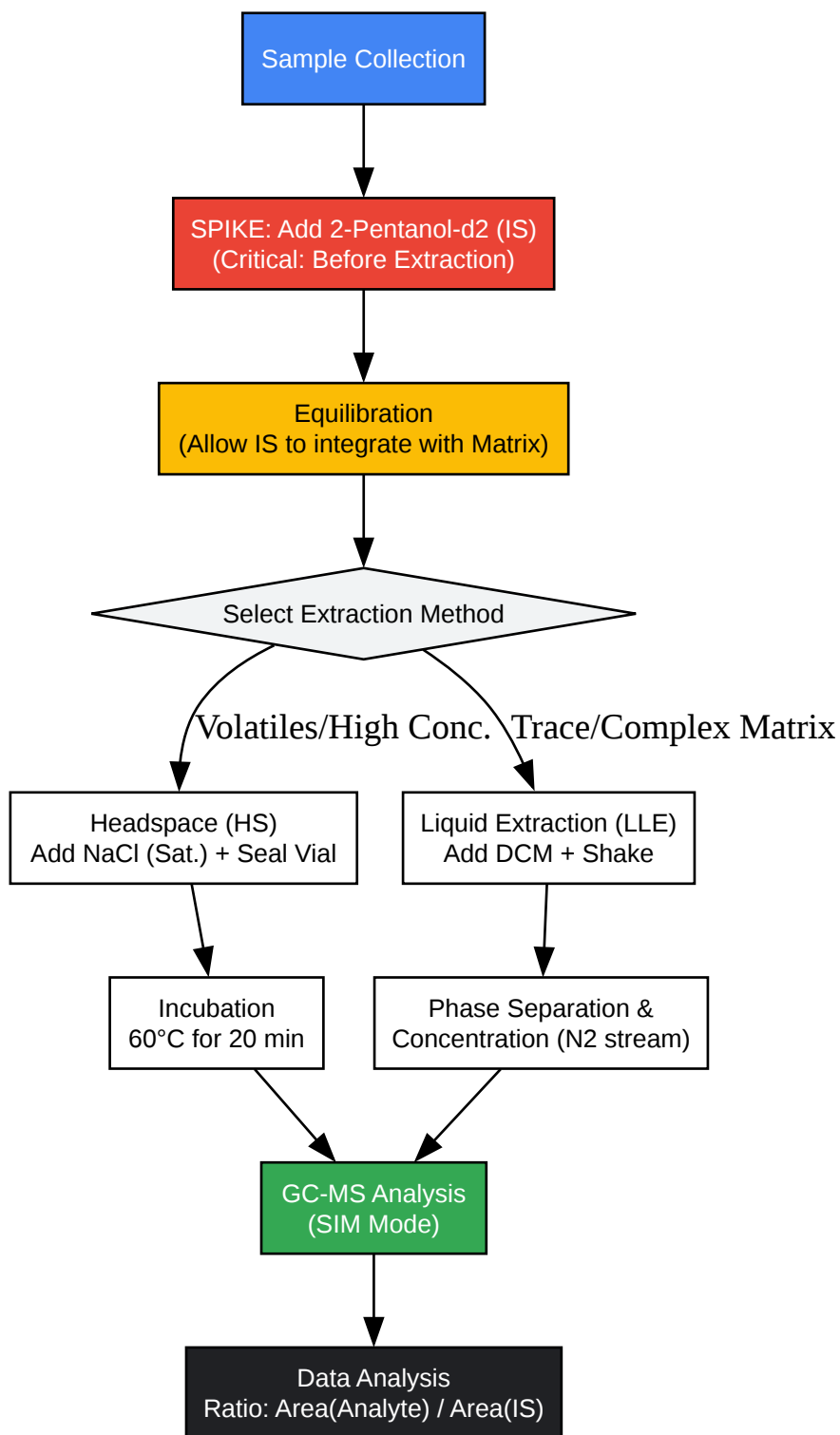
Standard Preparation

Critical Step: Prepare all stocks in a solvent compatible with your extraction method (e.g., Methanol).[1]

- IS Stock Solution (1000 mg/L): Weigh 10 mg of 2-Pentanol-d2 into a 10 mL volumetric flask; make up to volume with methanol. Store at -20°C.
- Analyte Stock Solution (1000 mg/L): Weigh 10 mg of native 2-Pentanol into a 10 mL flask; make up to volume with methanol.
- Working IS Solution (10 mg/L): Dilute IS Stock 1:100 in methanol. This solution is spiked into every sample.

Workflow Diagram

The following diagram illustrates the critical decision points between Headspace and Liquid Extraction workflows.



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Figure 1: Decision tree for 2-Pentanol SIDA showing the critical spiking point prior to extraction to ensure valid recovery correction.

Sample Preparation Protocols

Protocol A: Headspace (HS-GC-MS)

Best for: Food samples, beverages, and blood volatiles.[1]

- Sample Loading: Transfer 2.0 mL of liquid sample (or 1.0 g solid homogenate) into a 20 mL headspace vial.
- IS Spiking: Add 20 µL of Working IS Solution (10 mg/L) directly to the sample.
 - Note: Final IS concentration = ~0.1 mg/L (approx).
- Matrix Modification: Add 1.0 g of NaCl (Salting out) and 2 mL of water (if sample is solid). Cap immediately with a PTFE-lined septum.[1]
- Equilibration: Vortex for 30 seconds. Incubate at 60°C for 20 minutes with agitation (500 rpm) in the autosampler.

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: Trace analysis in plasma or non-volatile matrices.[1]

- Spiking: Add 1.0 mL of sample to a glass centrifuge tube. Add 20 µL of Working IS Solution. Vortex and let stand for 10 mins.
- Extraction: Add 1.0 mL of Dichloromethane (DCM). Shake vigorously for 5 minutes.
- Separation: Centrifuge at 3000 x g for 5 minutes.
- Collection: Transfer the lower organic layer to a clean vial.
- Drying: Add a pinch of anhydrous to remove water.[1] Transfer supernatant to a GC vial with insert.

Instrumentation & Parameters

GC-MS Configuration

- System: Agilent 7890/5977 or equivalent Single Quadrupole MS.
- Column: DB-WAX (Polar) or DB-624 (Volatiles).[1]
 - Dimensions: 30 m x 0.25 mm x 0.25 μ m.[4]
 - Rationale: Polar columns provide better retention and peak shape for alcohols than non-polar (DB-5) columns.[1]
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[4]
- Inlet:
 - Temp: 220°C.
 - Mode: Split 10:1 (HS) or Splitless (LLE trace analysis).[1]

Temperature Program

Rate (°C/min)	Temperature (°C)	Hold Time (min)
-	40	3.0
10	150	0.0
30	240	2.0

Mass Spectrometry (SIM Mode)

Self-Validation Step: Before running samples, inject the pure IS and Analyte separately in Scan Mode (m/z 35-200) to empirically verify the ions.[1] The theoretical ions below must be confirmed on your specific instrument.

Compound	Retention Time (approx)	Quant Ion (m/z)	Qual Ions (m/z)
2-Pentanol	4.5 min	45	55, 43
2-Pentanol-d2	4.5 min (co-eluting)	47*	57, 45

*Note: The Quant Ion for d2 is predicted based on the +2 shift of the base peak fragment (

vs

).^[1] If the commercial standard is labeled on the methyl group, this shift will occur. Verify experimentally.

Data Analysis & Calculation

Quantification is performed using the Internal Standard Method.

- Response Factor (RF): Calculate the Relative Response Factor using calibration standards.

^[1]

- Sample Quantification:

- Linearity: Plot ratio (

) vs. Concentration Ratio.

should be > 0.995.^[1]

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Sensitivity	Split ratio too high or poor extraction. ^[1]	Switch to Splitless mode; Increase incubation temp (HS) to 70°C.
Peak Tailing	Active sites in inlet or column.	Trim column; Change liner (use deactivated wool). ^[1]
Co-elution	Matrix interferences. ^[1]	Switch column phase (e.g., from Wax to 624); Optimize oven ramp.
IS Signal Drift	Inconsistent spiking.	Use a positive displacement pipette for the volatile IS solvent. ^[1]

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 - Context: Discusses variability in analyzing pentyl-derivatives in food, reinforcing the need for SIDA for accuracy.

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